molecular formula C28H34N6O2 B4372820 (4-BENZYLPIPERAZINO){3-[(4-BENZYLPIPERAZINO)CARBONYL]-1-METHYL-1H-PYRAZOL-5-YL}METHANONE

(4-BENZYLPIPERAZINO){3-[(4-BENZYLPIPERAZINO)CARBONYL]-1-METHYL-1H-PYRAZOL-5-YL}METHANONE

Cat. No.: B4372820
M. Wt: 486.6 g/mol
InChI Key: WMACPYHWRXYVLJ-UHFFFAOYSA-N
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Description

1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis(4-benzylpiperazine) is a complex organic compound that features a pyrazole ring and two benzylpiperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis(4-benzylpiperazine) typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis(4-benzylpiperazine) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis(4-benzylpiperazine) is unique due to its combination of a pyrazole ring with benzylpiperazine moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-(4-benzylpiperazine-1-carbonyl)-2-methylpyrazol-3-yl]-(4-benzylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O2/c1-30-26(28(36)34-18-14-32(15-19-34)22-24-10-6-3-7-11-24)20-25(29-30)27(35)33-16-12-31(13-17-33)21-23-8-4-2-5-9-23/h2-11,20H,12-19,21-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMACPYHWRXYVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-BENZYLPIPERAZINO){3-[(4-BENZYLPIPERAZINO)CARBONYL]-1-METHYL-1H-PYRAZOL-5-YL}METHANONE
Reactant of Route 2
Reactant of Route 2
(4-BENZYLPIPERAZINO){3-[(4-BENZYLPIPERAZINO)CARBONYL]-1-METHYL-1H-PYRAZOL-5-YL}METHANONE
Reactant of Route 3
Reactant of Route 3
(4-BENZYLPIPERAZINO){3-[(4-BENZYLPIPERAZINO)CARBONYL]-1-METHYL-1H-PYRAZOL-5-YL}METHANONE
Reactant of Route 4
Reactant of Route 4
(4-BENZYLPIPERAZINO){3-[(4-BENZYLPIPERAZINO)CARBONYL]-1-METHYL-1H-PYRAZOL-5-YL}METHANONE
Reactant of Route 5
Reactant of Route 5
(4-BENZYLPIPERAZINO){3-[(4-BENZYLPIPERAZINO)CARBONYL]-1-METHYL-1H-PYRAZOL-5-YL}METHANONE
Reactant of Route 6
Reactant of Route 6
(4-BENZYLPIPERAZINO){3-[(4-BENZYLPIPERAZINO)CARBONYL]-1-METHYL-1H-PYRAZOL-5-YL}METHANONE

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